

Introduction: Situating 4-Methoxy-3-methylphenylacetone in Modern R&D

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Compound of Interest

Compound Name: 4-Methoxy-3-methylphenylacetone

Cat. No.: B097848

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4-Methoxy-3-methylphenylacetone is a substituted aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. While not a household name, this molecule represents a crucial building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and medicinal chemistry sectors. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—provides a scaffold that can be strategically modified to interact with biological targets, making it a compound of interest for drug discovery programs.

The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can be instrumental in modulating ligand-target binding, improving physicochemical properties, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.^[1] This guide provides a comprehensive overview of the commercial landscape for **4-Methoxy-3-methylphenylacetone** (CAS No. 16882-23-8)^{[2][3][4][5]}, offering practical insights into its procurement, quality assessment, and potential for in-house synthesis. We will explore its chemical profile, identify commercial suppliers, and outline the due diligence required to source this critical research chemical effectively and safely.

Core Chemical Profile

A precise understanding of a compound's properties is the foundation of any research endeavor. The key identifiers and physicochemical characteristics of **4-Methoxy-3-methylphenylacetone** are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(4-methoxy-3-methylphenyl)propan-2-one	[6]
Synonyms	1-(4-Methoxy-3-methylphenyl)-2-propanone, Mebeverine hydrochloride SM2-C	[2]
CAS Number	16882-23-8	[2][3][4][5]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2][4]
Molecular Weight	178.23 g/mol	[2][4]
Boiling Point	164-166 °C (at 10 Torr)	[2]
Predicted Density	1.011 ± 0.06 g/cm ³	[2]
Recommended Storage	2-8°C	

Commercial Availability Landscape

4-Methoxy-3-methylphenylacetone is not a bulk commodity chemical but is readily available in research quantities from a range of specialized suppliers. These vendors typically cater to the R&D community, offering the compound in various purities and pack sizes. The availability is almost exclusively for "Research Use Only" (RUO), a critical designation that researchers must adhere to.

Below is a comparative summary of representative commercial sources.

Supplier	Purity	Available Quantities	Notes
Crysdot LLC	95+%	1g	Offers smaller pack sizes suitable for initial screening.
Shanghai Aladdin Biochemical	97.0%	Inquire	Listed on chemical marketplaces like Chemsr.[7]
Daicel Pharma Standards	Inquire	Inquire	Specializes in pharmaceutical impurities and standards.[4]
BOC Sciences	Inquire	Inquire	Positions the compound for drug discovery and development services. [6]
BLD Pharmatech Co., Ltd.	Inquire	Inquire	Listed on major chemical platforms like Sigma-Aldrich.[5]
ChemicalBook	Varies	Varies	A marketplace listing multiple potential suppliers, primarily from Asia.[2][3]

Expert Insight: The commercial landscape is dominated by suppliers of fine chemicals and building blocks. When planning a project, it is advisable to contact multiple suppliers to compare lead times, available analytical data (e.g., NMR, HPLC), and pricing, as these can vary significantly.

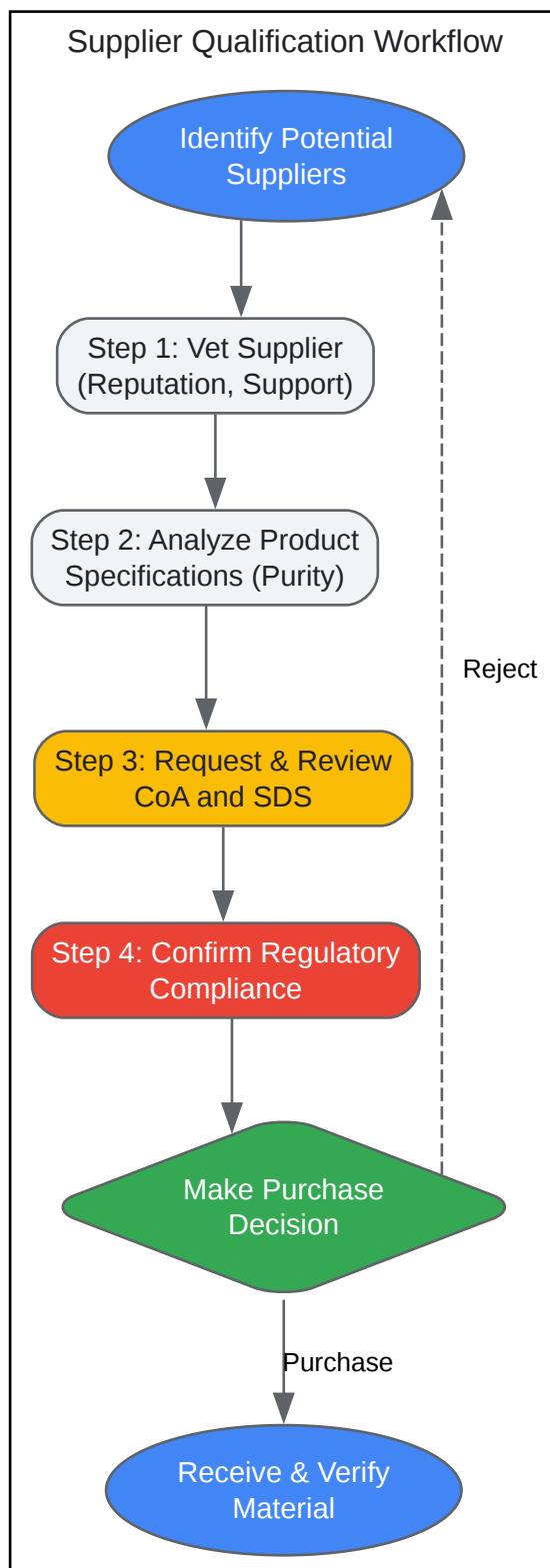
Procurement Strategy: A Protocol for Due Diligence

Sourcing specialized chemicals requires a systematic approach to ensure quality, safety, and compliance. Simply ordering from a catalog is insufficient; a self-validating procurement process is essential for experimental success and laboratory safety.

Step-by-Step Procurement Workflow

- **Supplier Vetting:** Prioritize suppliers with a history of quality, transparent documentation (CoA, SDS), and responsive technical support. Check for certifications or adherence to quality management standards.
- **Specification Analysis:** Scrutinize the product specifications. A purity of 95% may be adequate for initial discovery work, but later-stage development or sensitive assays will likely require $\geq 98\%$ purity. Understand the analytical method used to determine purity (e.g., GC, HPLC, NMR).
- **Documentation Review (Mandatory):**
 - **Certificate of Analysis (CoA):** Always request a lot-specific CoA before purchase. This document is your primary proof of the material's identity and purity. Verify that the analytical data is consistent with the compound's structure.
 - **Safety Data Sheet (SDS):** Obtain and thoroughly review the SDS. This provides critical information on hazards, handling, storage, and emergency procedures.[8]
- **Regulatory Compliance Check:** Given that phenylacetone is a controlled precursor in many regions, be prepared for compliance checks. Legitimate research institutions should be ready to provide end-user declarations or other documentation to verify the intended scientific application.

The following diagram illustrates this essential workflow for qualifying a chemical supplier.



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Caption: A structured workflow for qualifying and procuring specialized research chemicals.

In-House Synthesis as a Strategic Alternative

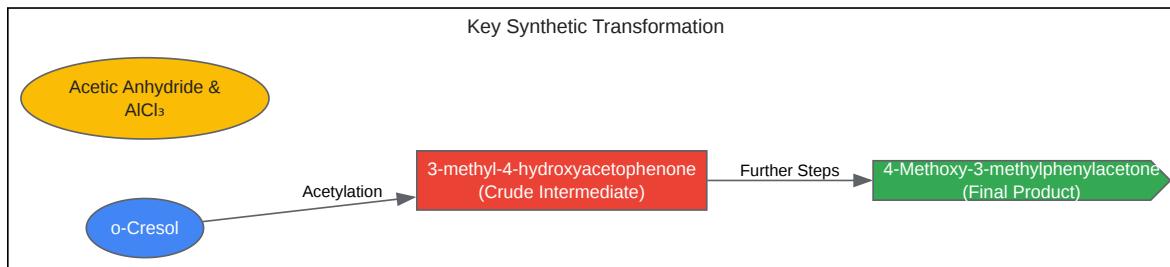
For researchers requiring quantities, purities, or analogues not commercially available, in-house synthesis provides a viable alternative. A published synthetic route provides a clear pathway for laboratory-scale production.

Protocol: Synthesis from o-Cresol

This process outlines a method for preparing **4-Methoxy-3-methylphenylacetone** starting from readily available materials.^[9]

- Step 1: Acetylation of o-Cresol:
 - In a 250 mL round-bottom flask, combine 20 g of o-cresol with 18 mL of acetic anhydride.
 - Add 30 g of aluminum trichloride.
 - Heat the reaction mixture to 160°C for 8 hours.
 - After the reaction, quench by adding 100 mL of hydrochloric acid.
 - Extract the product with dichloromethane to obtain crude 3-methyl-4-hydroxyacetophenone. This intermediate is typically used in the next step without further purification.
- Step 2: Formation of **4-Methoxy-3-methylphenylacetone**:
 - The crude 3-methyl-4-hydroxyacetophenone is then subjected to further reactions (methylation followed by conversion to the phenylacetone), the specifics of which are proprietary to the supplier but follow standard organic chemistry principles.

The diagram below visualizes the initial, critical transformation in this synthesis.



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Caption: The initial acetylation step in the synthesis of the target compound.

Safety, Handling, and Regulatory Considerations

Proper handling of any chemical intermediate is paramount. While a specific SDS for **4-Methoxy-3-methylphenylacetone** was not found, data from structurally similar acetophenone and phenylacetone compounds provide a strong basis for a conservative safety protocol.[8][10]

- Primary Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.[11]
- Handling Precautions:
 - Use only in a well-ventilated area or a chemical fume hood.[8]
 - Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.[8]
 - Wash hands thoroughly after handling.[10]
- Regulatory Context: Phenylacetone and its derivatives are monitored or controlled in many countries due to their potential use as precursors in illicit synthesis. Researchers and their institutions must ensure they are in full compliance with local and national regulations.

Procurement from reputable chemical suppliers who perform their own due diligence is a key part of this compliance.

Conclusion

4-Methoxy-3-methylphenylacetone is a commercially accessible chemical intermediate vital for research and development, particularly in medicinal chemistry. Its procurement is characterized by a market of specialized suppliers offering research-grade quantities. For professionals in the field, a successful sourcing strategy hinges not on finding a supplier, but on executing a rigorous due diligence protocol that emphasizes verification of purity, comprehensive documentation review, and strict adherence to safety and regulatory standards. When commercial options do not meet specific needs, in-house synthesis provides a reliable path forward. By integrating these principles, researchers can confidently incorporate this versatile building block into their discovery pipelines.

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